5,6,2'-Trimethoxyflavone

OAT3 Renal Transporters Flavonoid Selectivity

5,6,2'-Trimethoxyflavone distinguishes itself via 3.2× OAT3-over-OAT1 selectivity (IC50 2.9µM vs 9.6µM), enabling precise renal transport dissection unlike non-selective flavone. Validated antinociceptive, antioxidant, and antifungal benchmark (MIC 2.0µM) activity. Ideal as analytical standard and chemical tool for DMPK, oxidative stress, and SAR studies.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 16266-97-0
Cat. No. B192600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,2'-Trimethoxyflavone
CAS16266-97-0
Synonyms5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC
InChIInChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3
InChIKeyIQWXFMQSQNSHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,2'-Trimethoxyflavone (CAS 16266-97-0): A Key Trimethoxyflavone for OAT3 Inhibition and Antioxidant Research


5,6,2'-Trimethoxyflavone (2′,5,6-trimethoxyflavone) is a trimethoxy-substituted flavone belonging to the 6-O-methylated flavonoid class [1]. It is a natural product identified in sources such as Casimiroa edulis , and it is known for its antioxidant capacity [2]. As a very hydrophobic molecule (estimated logP 3.23–3.48) with low aqueous solubility (~17.99 mg/L at 25°C) [3], its physical properties are consistent with other methoxylated flavonoids. This compound serves as an analytical standard for HPLC and is investigated for its biological activities, including modulation of membrane transport proteins and oxidative stress pathways .

Why 5,6,2'-Trimethoxyflavone Cannot Be Substituted by Other Flavones or Methoxyflavones in Targeted Assays


Flavonoids, particularly methoxylated flavones, exhibit distinct biological profiles that are highly sensitive to the number and position of methoxy groups. For instance, while the parent flavone and simpler mono-methoxyflavones show broad activity, 5,6,2'-Trimethoxyflavone demonstrates a unique selectivity profile. Its substitution pattern (methoxy groups at C-5, C-6, and C-2′) confers a specific interaction with organic anion transporter 3 (OAT3), resulting in an IC50 of 2.9 µM, which is significantly more potent than its inhibition of OAT1 (IC50 = 9.6 µM) [1]. This selectivity contrasts sharply with the parent compound, flavone, which shows comparable inhibition of both transporters (OAT1 IC50 = 9.4 µM, OAT3 IC50 = 4.6 µM). Furthermore, its antioxidant activity is distinct from its flavone analog, cirsimaritin [2]. Therefore, substituting 5,6,2'-Trimethoxyflavone with other methoxyflavones (e.g., 2′-methoxyflavone or 5,7,4′-trimethoxyflavone) in a research protocol is likely to yield divergent results, particularly in studies involving renal drug transport or oxidative stress mechanisms.

5,6,2'-Trimethoxyflavone (CAS 16266-97-0): Quantitative Evidence of Differentiated Activity vs. Analogs


Selective OAT3 Inhibition Differentiates 5,6,2'-Trimethoxyflavone from Flavone and 2'-Methoxyflavone

5,6,2'-Trimethoxyflavone (TM) shows selective inhibition of the organic anion transporter OAT3 over OAT1. Against OAT3, it achieves an IC50 of 2.9 µM, whereas its IC50 against OAT1 is 9.6 µM, resulting in a >3-fold selectivity for OAT3 [1]. In contrast, the parent compound flavone exhibits more balanced inhibition (OAT1 IC50 = 9.4 µM, OAT3 IC50 = 4.6 µM), and 2'-methoxyflavone shows an inverse selectivity profile with greater potency against OAT1 (IC50 = 2.9 µM) compared to OAT3 (IC50 = 6.3 µM) [1]. The reference inhibitor probenecid, a known OAT inhibitor, has an OAT3 IC50 of 8.7 µM, indicating that TM is approximately 3-fold more potent than probenecid at OAT3 in this assay [1].

OAT3 Renal Transporters Flavonoid Selectivity

Moderate Antifungal Activity Against Candida rugosa Relative to Closely Related Methoxyflavones

5,6,2'-Trimethoxyflavone (TM) exhibits moderate antifungal activity against Candida rugosa with a Minimum Inhibitory Concentration (MIC) of 2.0 µM [1]. This potency is intermediate among the methoxyflavones tested. For comparison, the parent flavone has an MIC of 500 µM, demonstrating that the addition of methoxy groups drastically improves antifungal activity [1]. However, more highly substituted analogs like 5,6,2′,6′-tetramethoxyflavone (MIC = 0.4 µM) and 5,6,2′,3′,6′-pentamethoxyflavone (MIC = 1.2 µM) show even greater potency [1]. The reference drug amphotericin B has an MIC of 0.4 µM under the same conditions [1].

Antifungal Candida rugosa MIC

Superior Antioxidant Activity of 5,6,2'-Trimethoxyflavone Compared to the Flavone Analog Cirsimaritin

In an in vitro DPPH radical scavenging assay, 5,6,2'-Trimethoxyflavone (TM) exhibited superior antioxidant activity compared to the flavone analog cirsimaritin (CR). Density Functional Theory (DFT) calculations indicated a greater ease of hydrogen atom transfer (HAT) for TM, which correlated with its higher experimental radical scavenging activity [1]. The study established a clear activity order for flavone derivatives: CR > TM, indicating that TM is the less potent antioxidant among the two compared flavones [1]. However, this difference in activity is directly attributable to the structural differences between the two compounds, providing a clear rationale for selecting TM over CR or vice versa depending on the desired antioxidant potency.

Antioxidant DPPH Free Radical Scavenging

Differential Antinociceptive Activity Within the Trimethoxyflavone Class

A study investigating structurally related trimethoxyflavones, including 5,6,2'-Trimethoxyflavone, revealed distinct antinociceptive activities in an in vivo mouse model of pain. The reduction in acetic acid-induced abdominal constrictions (writhing) varied among the tested trimethoxyflavones, and the effects were significantly attenuated by pretreatment with naloxone (an opioid antagonist) and bicuculline (a GABA-A antagonist), indicating involvement of opioid and GABAergic pathways [1]. While the study does not provide a direct quantitative comparison between all compounds, it establishes that the antinociceptive efficacy is dependent on the specific trimethoxy substitution pattern, making 5,6,2'-Trimethoxyflavone a specific tool for probing these pathways compared to other isomers.

Antinociceptive Analgesia Trimethoxyflavone SAR

Optimal Research and Industrial Applications for 5,6,2'-Trimethoxyflavone (CAS 16266-97-0)


As a Selective Pharmacological Probe for OAT3 Transporter Studies

Given its >3-fold selectivity for OAT3 over OAT1 (IC50 2.9 µM vs 9.6 µM), 5,6,2'-Trimethoxyflavone is ideally suited for use as a chemical tool in studies aimed at dissecting the role of OAT3 in renal drug handling, drug-drug interactions, and clearance of endogenous uremic toxins. Its selectivity profile is superior to that of the less discriminative parent compound flavone [1], making it a more precise probe.

As a Reference Compound in Antifungal Structure-Activity Relationship (SAR) Studies

With a defined MIC of 2.0 µM against C. rugosa, this compound serves as an excellent reference point for SAR studies investigating the antifungal potential of methoxylated flavonoids. Its potency, intermediate between the weak activity of flavone (MIC 500 µM) and the high potency of more substituted polymethoxyflavones (MIC 0.4-1.2 µM) [1], makes it a valuable benchmark for understanding how sequential methoxylation impacts antifungal activity.

As a Standard for Antioxidant Assays and Computational Modeling

The compound's well-characterized antioxidant activity, which has been correlated with computational DFT calculations of hydrogen atom transfer, makes it a useful standard for validating in vitro antioxidant assays (e.g., DPPH) and for benchmarking computational models of flavonoid radical scavenging [2]. Its defined position in the activity hierarchy (CR > TM) provides a clear reference point.

As a Key Reagent in Analgesic Mechanism of Action Studies

5,6,2'-Trimethoxyflavone is a validated tool for in vivo research into pain pathways. Its antinociceptive effects, shown to be mediated by opioid and GABAergic mechanisms in a mouse writhing model, make it a specific probe for studying these receptor systems and their role in analgesia [3]. Its distinct activity within the trimethoxyflavone class ensures experimental specificity.

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